molecular formula C10H13N5O7PSe B1238504 6-Selenoguanosine 5'-phosphate CAS No. 39669-47-1

6-Selenoguanosine 5'-phosphate

Katalognummer: B1238504
CAS-Nummer: 39669-47-1
Molekulargewicht: 425.2 g/mol
InChI-Schlüssel: AYEWEWIVGMQEJG-UUOKFMHZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Selenoguanosine 5'-phosphate is a selenium-containing nucleotide analog of scientific interest in biochemical research. This compound has been identified as a potent inhibitor of guanylate kinase, a key enzyme in nucleotide metabolism that catalyzes the phosphorylation of GMP to GDP . The inhibitory effect on this enzyme makes it a valuable tool for studying nucleotide metabolic pathways and enzyme kinetics. The selenium-for-oxygen substitution in the guanine ring structure distinguishes it from canonical nucleotides and contributes to its unique biochemical properties and mechanism of action. Research into related 8-substituted selenoguanosine cyclic phosphate compounds has indicated potential biological activities, including resistance to hydrolysis by phosphodiesterase and antitumor properties observed in in vitro and in vivo studies on murine leukemic cells . This product is provided for research applications only and is intended solely for laboratory use by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Eigenschaften

CAS-Nummer

39669-47-1

Molekularformel

C10H13N5O7PSe

Molekulargewicht

425.2 g/mol

InChI

InChI=1S/C10H13N5O7PSe/c11-10-13-7-4(8(24)14-10)12-2-15(7)9-6(17)5(16)3(22-9)1-21-23(18,19)20/h2-3,5-6,9,16-17H,1H2,(H2,11,13,14)(H2,18,19,20)/t3-,5-,6-,9-/m1/s1

InChI-Schlüssel

AYEWEWIVGMQEJG-UUOKFMHZSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(N=C2[Se])N

Isomerische SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(N=C2[Se])N

Kanonische SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(N=C2[Se])N

Synonyme

6-selenoguanosine 5'-phosphate
SeGMp

Herkunft des Produkts

United States

Synthetic Methodologies for 6 Selenoguanosine 5 Phosphate and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides a versatile platform for the production of 6-selenoguanosine (B1233514) 5'-phosphate and its analogs. These methods often involve multi-step procedures with careful control of protecting groups and reaction conditions.

Synthesis of 6-Selenoguanosine 5'-phosphate Phosphoramidite (B1245037) Building Blocks

The synthesis of 6-selenoguanosine phosphoramidite is a key step for its incorporation into oligonucleotides. A common strategy begins with a protected guanosine (B1672433) derivative. The 6-oxo group of guanine (B1146940) is activated, typically by sulfonylation using a reagent like 2,4,6-triisopropylbenzenesulfonyl chloride (TIBS-Cl). nih.gov This activated intermediate then undergoes nucleophilic substitution with a selenium-donating reagent. Sodium 2-cyanoethylselenide, generated in situ from the reduction of di-(2-cyanoethyl) diselenide with sodium borohydride (B1222165) (NaBH₄), is an effective selenium source, leading to the formation of the protected 6-selenoguanosine derivative in high yields. nih.gov The 2-cyanoethyl group serves as a convenient protecting group for the selenium atom, which can be removed under mild basic conditions, such as 0.05 M potassium carbonate in methanol. nih.govnih.gov

Following the introduction of the selenium moiety, the 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group. Subsequent phosphitylation of the 3'-hydroxyl group using an appropriate phosphitylating agent, such as 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphordiamidite in the presence of an activator like 5-(benzylthio)-1H-tetrazole (BTT), yields the desired 6-selenoguanosine phosphoramidite. nih.govchemrxiv.org This phosphoramidite is then suitable for use in automated solid-phase oligonucleotide synthesis. nih.gov

Table 1: Key Reagents in 6-Selenoguanosine Phosphoramidite Synthesis

ReagentPurpose
2,4,6-triisopropylbenzenesulfonyl chloride (TIBS-Cl)Activation of the 6-oxo group of guanine
Sodium 2-cyanoethylselenideSelenium donor for nucleophilic substitution
Dimethoxytrityl (DMT) chlorideProtection of the 5'-hydroxyl group
2-cyanoethyl-N,N,N',N'-tetraisopropylphosphordiamiditePhosphitylating agent for the 3'-hydroxyl group
5-(benzylthio)-1H-tetrazole (BTT)Activator for the phosphitylation reaction

Solid-Phase Synthesis Protocols for Incorporating 6-Selenoguanosine 5'-phosphate into Oligonucleotides (DNA and RNA)

The incorporation of 6-selenoguanosine into DNA and RNA oligonucleotides is achieved through automated solid-phase synthesis using the phosphoramidite method. nih.govwikipedia.org This process involves a cycle of four main steps: detritylation, coupling, capping, and oxidation. biotage.co.jp

Detritylation: The synthesis begins with the removal of the acid-labile 5'-DMT protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction. atdbio.com

Coupling: The 6-selenoguanosine phosphoramidite, activated by a catalyst such as tetrazole or its derivatives, is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. biotage.co.jp This reaction is typically performed in an anhydrous solvent like acetonitrile (B52724). High coupling efficiencies, often exceeding 97%, have been reported for 6-selenoguanosine phosphoramidites. nih.gov

Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are "capped" by acetylation using reagents like acetic anhydride. atdbio.com

Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is therefore oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine-water mixture. ttu.ee

This cycle is repeated until the desired oligonucleotide sequence is assembled. Following the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups, including the cyanoethyl groups on the phosphate backbone and the protecting groups on the nucleobases and the selenium atom, are removed. nih.gov The final product is then purified, often by high-performance liquid chromatography (HPLC). nih.gov

Strategies for Selective Selenium Atom Incorporation into Nucleobases

The selective introduction of a selenium atom at the 6-position of guanine is a critical step in the synthesis of 6-selenoguanosine. The most prevalent method involves the nucleophilic substitution of a suitable leaving group at the C6 position of a purine (B94841) precursor. smolecule.com

A common approach starts with a protected guanosine derivative. The 6-oxo group is converted into a better leaving group, often through sulfonylation. This activated intermediate then reacts with a selenium nucleophile. Sodium hydroselenide (NaSeH), generated in situ, is a frequently used selenium source for this transformation. mdpi.com Another effective method utilizes sodium 2-cyanoethylselenide, which offers the advantage of introducing a protected selenium moiety that is stable to subsequent reaction conditions. nih.gov

The choice of protecting groups for the sugar hydroxyls and the exocyclic amine of guanine is crucial to prevent side reactions and ensure regioselectivity. The development of these selective selenation methods has been instrumental in making 6-selenoguanosine and its derivatives accessible for various applications.

Regioselective Functionalization Techniques for Nucleoside Modification

Achieving regioselective functionalization of guanosine presents a significant challenge due to the multiple reactive sites on the nucleobase. acs.orgnih.gov However, several strategies have been developed to control the site of modification.

For glycosylation reactions to form the N-glycosidic bond, controlling the regioselectivity between the N9 and N7 positions of the guanine base is paramount. The use of silylated guanine derivatives in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) triflate (TMSOTf), can favor the formation of the desired N9 isomer. acs.org The reaction conditions, including the solvent and temperature, can also influence the N9/N7 isomer ratio. acs.org For instance, thermodynamic conditions (e.g., TMSOTf in 1,2-dichloroethane) tend to yield the N9 isomer, while kinetic conditions (e.g., SnCl₄ in acetonitrile at room temperature) can favor the N7 isomer. acs.org

Furthermore, the protection of the exocyclic N2-amino group and the 6-oxo group can direct the functionalization to the desired position. For example, using N2-acetyl-6-O-diphenylcarbamoylguanine as a starting material allows for highly regioselective N9 glycosylation. cdnsciencepub.com These techniques are fundamental for the efficient synthesis of guanosine analogs, including 6-selenoguanosine.

Biocatalytic Synthesis Approaches Utilizing Enzymatic Pathways

Biocatalytic methods offer an alternative, often more environmentally friendly, approach to the synthesis of modified nucleosides. These methods utilize enzymes to catalyze specific reactions, often with high stereoselectivity and under milder conditions than chemical synthesis. scispace.com

For the synthesis of selenonucleosides, transglycosylation reactions catalyzed by nucleoside phosphorylases have shown promise. nih.govchemrxiv.org In this approach, a thermostable nucleoside phosphorylase facilitates the transfer of a sugar moiety from a donor nucleoside to a selenated nucleobase. scispace.com For instance, 2-selenouridine (B1257519) and 2-selenothymidine derivatives have been synthesized using this method. nih.govchemrxiv.org

While the direct enzymatic synthesis of 6-selenoguanosine 5'-phosphate has not been extensively reported, the principles of biocatalysis could potentially be applied. This would likely involve a purine nucleoside phosphorylase capable of accepting 6-selenoguanine (B1239940) as a substrate and a suitable phosphate donor. Challenges in this approach include the stability and solubility of the selenated nucleobase in aqueous reaction media and the potential for enzyme inhibition. nih.govchemrxiv.org Research into the enzymatic incorporation of selenium into small molecules is an emerging field, with studies demonstrating that sulfur carrier proteins can be engineered to mediate C-Se bond formation. sdu.edu.cn

Table 2: Comparison of Synthesis Approaches

FeatureChemical SynthesisBiocatalytic Synthesis
Versatility High, allows for a wide range of modifications.Generally more specific to certain substrates and reactions.
Reaction Conditions Often requires harsh conditions, protecting groups, and organic solvents.Typically occurs under mild, aqueous conditions. scispace.com
Stereoselectivity May require chiral auxiliaries or separation of diastereomers.Often highly stereoselective due to enzyme specificity.
Yields Can be high, but multi-step processes can lower overall yield.Can be limited by factors like substrate solubility and enzyme stability. nih.govchemrxiv.org
Environmental Impact Can generate significant chemical waste.Generally considered more environmentally friendly. scispace.com

Investigation of Compound Stability under Synthetic Conditions and in Aqueous Solutions

The stability of 6-selenoguanosine and its derivatives is a critical consideration for both their synthesis and application. Selenium-containing compounds can be sensitive to oxidation.

Studies on 6-selenoguanosine in aqueous solutions have shown that it undergoes oxidative degradation. nih.gov This degradation is oxygen-dependent and involves the autoxidation of 6-selenoguanosine to the corresponding diselenide. nih.gov The diselenide can then further degrade to produce a selenide (B1212193) and elemental selenium. nih.gov This degradation pathway is different from that of related thio-compounds.

Under synthetic conditions, the selenium moiety requires protection to prevent unwanted side reactions. The 2-cyanoethyl-seleno group has been shown to be a stable protecting group that can be removed under mild conditions after the completion of the synthesis. nih.gov The stability of 6-selenoguanine-containing DNA has been investigated, and it was found that the selenium modification is relatively stable in aqueous solution and at elevated temperatures. nih.gov This stability is crucial for the use of these modified oligonucleotides in biophysical and structural studies. The introduction of a selenium atom can, however, affect the thermodynamic stability of DNA structures, with studies showing a destabilizing effect of the G-to-6SeG mutation in duplexes and triplexes. ub.edu

Structural and Spectroscopic Characterization in Research Investigations

X-ray Crystallography Studies

X-ray crystallography stands as a powerful method for determining the three-dimensional structure of molecules at atomic resolution. wikipedia.org The introduction of a heavy atom like selenium into a nucleic acid sequence can significantly aid in solving the "phase problem" inherent in crystallographic analysis.

Application of Selenium Anomalous Scattering for Nucleic Acid and Protein-Nucleic Acid Complex Structure Determination

The "phase problem" is a major hurdle in X-ray crystallography. nih.gov To overcome this, methods like multi- or single-wavelength anomalous dispersion (MAD/SAD) are employed, which utilize the anomalous scattering properties of heavy atoms. mdpi.com Selenium, being a heavier element than the constituent atoms of native nucleic acids, is an excellent anomalous scatterer. nih.govmdpi.com

The derivatization of nucleic acids with selenium, including the synthesis of 6-selenoguanosine (B1233514), has proven to be a robust strategy for phase determination in X-ray crystallography. mdpi.comnih.gov This approach has been successfully used to determine the structures of DNA, RNA, and protein-nucleic acid complexes. nih.govnih.gov The ability to incorporate selenium at specific sites within a nucleic acid offers a distinct advantage over less controlled methods. mdpi.com This site-specific incorporation is compatible with automated solid-phase synthesis, further enhancing its utility. mdpi.com

An important application of this technique has been in the study of protein-nucleic acid complexes. Traditionally, selenium is incorporated into the protein component (as selenomethionine). However, the derivatization of the nucleic acid with selenium provides an alternative and powerful approach. nih.gov This was demonstrated in the structural determination of an RNase H-RNA/DNA complex, where the selenium-derivatized nucleic acid was used for phasing. nih.gov

Impact of 6-Selenoguanosine 5'-phosphate Modification on Oligonucleotide Crystal Growth and Diffraction Quality

The introduction of selenium at the 6-position of guanine (B1146940) has been shown to influence the crystallization and diffraction quality of oligonucleotides. Research has demonstrated that the incorporation of 6-Se-deoxyguanosine into DNA can significantly improve crystal growth and the quality of the resulting diffraction data. researchgate.net This improvement is crucial for obtaining high-resolution structural information.

While the modification can be beneficial, it can also impact the stability of the nucleic acid duplex. Studies on DNA duplexes containing 6-selenoguanosine have shown a significant decrease in melting temperatures, indicating a destabilizing effect on the duplex. oup.com This is attributed to the larger atomic size of selenium compared to oxygen or sulfur. oup.com Despite this, the structural perturbation is often minimal, allowing for the determination of a structure that is virtually identical to the native one. oup.comnih.gov

Structural Insights from Selenated Nucleic Acid-Enzyme Complexes (e.g., RNase H)

The use of 6-selenoguanosine modified nucleic acids has provided significant insights into the structure and function of enzymes that interact with nucleic acids, such as RNase H. nih.govnih.gov The crystal structure of Bacillus halodurans RNase H in complex with an RNA/DNA duplex containing 6-selenoguanosine was determined at a high resolution of 1.80 Å. nih.gov

This high-resolution structure revealed subtle but important conformational changes in the nucleic acid substrate upon selenium modification. nih.gov A local unwinding of the RNA/DNA duplex was observed, which shifted the scissile phosphate (B84403) of the RNA closer to the enzyme's active site. nih.gov This structural change was correlated with an observed acceleration of RNase H catalysis, suggesting that the substrate conformation plays a key role in the enzyme's activity. nih.gov The structure also provided a clearer view of the catalytic site, showing the scissile phosphate forming a hydrogen bond with a water molecule, positioning it for nucleophilic attack. nih.gov

Complex Resolution (Å) Key Structural Finding PDB ID
B. halodurans RNase H (D132N) with Se-DNA/RNA1.80Local unwinding of the duplex, shifting the scissile phosphate.3twh
Native DNA/RNA–RNase H2.70Reference structure for comparison.2g8u

This table presents a comparison of the crystal structures of RNase H complexed with native and selenium-modified nucleic acid duplexes. nih.govresearchgate.net

Solution-State Spectroscopic Analyses

Spectroscopic techniques that measure the interaction of molecules with electromagnetic radiation are invaluable for studying the properties of 6-selenoguanosine and its derivatives in solution.

UV-Vis Absorption Spectroscopy for Electronic Properties and Environmental Responsiveness

The replacement of oxygen with selenium at the 6-position of guanosine (B1672433) results in a significant change in the molecule's electronic properties, which is readily observed by UV-Vis absorption spectroscopy. nih.gov Native deoxyguanosine is colorless, but 6-seleno-deoxyguanosine (⁶Se-dG) is bright yellow and exhibits a strong absorption maximum at 357 nm in water. nih.gov This represents a red-shift of over 100 nm compared to the native nucleoside. nih.gov

The UV-Vis absorption of ⁶Se-dG is highly sensitive to its environment. nih.gov The absorption maximum shifts in response to changes in solvent polarity and pH. nih.gov In polar solvents, the absorption maximum is generally red-shifted to around 370 nm. nih.gov The pH of the solution also has a pronounced effect; under basic conditions, the absorption maximum shifts to 330 nm, while it remains at 357 nm in neutral and acidic conditions. nih.gov This pH-dependent absorption profile allows for the determination of the pKa of the selenated nucleoside. nih.gov

Compound Solvent/Condition Absorption Maximum (λmax, nm)
6-seleno-deoxyguanosine (⁶Se-dG)Water (neutral/acidic)357
6-seleno-deoxyguanosine (⁶Se-dG)Water (basic)330
6-S-deoxyguanosine (6-S-dG)Not specified339

This table summarizes the UV-Vis absorption maxima of 6-selenoguanosine and a related compound under different conditions, highlighting the influence of the selenium atom and pH. oup.comnih.gov

Fluorescence Spectroscopy for Probing Molecular Interactions and Conformational Dynamics

Fluorescence spectroscopy, a highly sensitive technique, provides further insights into the behavior of 6-selenoguanosine. horiba.comjasco-global.com Surprisingly, 6-seleno-deoxyguanosine exhibits fluorescence, a property not prominent in its native counterpart. nih.gov The fluorescence is dependent on the pH of the solution, with maximum emission observed at pH 6 (excitation at 305 nm, emission at 390 nm). nih.gov

The fluorescence of ⁶Se-dG is quenched under strongly acidic conditions (pH 1-2), likely due to the protonation of the 2-amino group. nih.gov At pH values above 7.57, deprotonation of the seleno-nucleobase also leads to a decrease in fluorescence. nih.gov The sensitivity of its fluorescence to pH suggests that the charge state of the selenobase influences electron delocalization. nih.gov

Solvent polarity also modulates the fluorescence of ⁶Se-dG. nih.gov For instance, a noticeable fluorescence is observed in isopropanol, with an emission maximum at 395 nm when excited at 320 nm. nih.gov The difference between the excitation spectrum (λex = 305 nm for maximum emission) and the UV-Vis absorption spectrum (λmax = 357 nm) suggests complex photophysical processes, potentially involving solvent quenching effects when excited at longer wavelengths. nih.gov The study of transient absorption spectra has been used to investigate the ultrafast relaxation dynamics of 6-selenoguanine (B1239940) after UV photoexcitation, revealing a rapid intersystem crossing to triplet states. acs.orgresearchgate.net

Compound Condition Excitation λ (nm) Emission λ (nm)
6-seleno-deoxyguanosine (⁶Se-dG)pH 6305390
6-seleno-deoxyguanosine (⁶Se-dG)Isopropanol320395
Native deoxyguanosine (dG)Not specifiedNot specified395

This table details the fluorescence properties of 6-selenoguanosine, showing the conditions for maximal fluorescence and the influence of the solvent. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Self-Assembly Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to determine the three-dimensional structure and conformational dynamics of molecules in solution. In the study of selenium-modified nucleosides, NMR is crucial for understanding the subtle but significant structural changes induced by the selenium atom.

Research on 2'-methylseleno (2'-SeCH₃) modified nucleosides has demonstrated that the selenium substitution strongly influences the sugar pucker conformation of the ribose ring. nih.gov NMR data reveals that an isolated 2'-SeCH₃ modified nucleoside shows a distinct preference for a 2'-endo (South-type) sugar pucker. nih.gov This is in contrast to 2'-methoxy modifications, which favor a 3'-endo (North-type) conformation. nih.gov This inherent conformational preference is a key factor in how these modified nucleosides behave when incorporated into a larger nucleic acid structure. While the free 2'-SeCH₃ nucleoside prefers the S-conformation, within a DNA duplex crystal structure, it is found exclusively in the N-conformation, highlighting the influence of the helical environment. nih.gov

NMR is also instrumental in studying the self-assembly of G-rich oligonucleotide sequences into higher-order structures known as G-quadruplexes or G-wires. nih.gov The imino protons of guanines involved in G-quartet formation have characteristic chemical shifts in the 10.5-12 ppm range of a ¹H NMR spectrum. By analyzing these signals, researchers can monitor the formation, stability, and topology of G-quadruplexes. For instance, the appearance of eight sharp signals in this region can indicate the formation of a specific G-quadruplex structure. nih.gov The study of such self-assembly processes is critical for applications in nanotechnology and for understanding their potential biological roles.

Table 1: Conformational Preferences of Modified Nucleosides Determined by NMR

ModificationFavored Sugar Pucker (Isolated Nucleoside)Energy Difference (N vs. S)Reference
2'-SeCH₃S-type (2'-endo)S favored by 2.65 kJ/mol nih.gov
2'-OCH₃N-type (3'-endo)N favored by 0.63 kJ/mol nih.gov

Raman Spectroscopy for Vibrational Characteristics and Structural Analysis

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, which are sensitive to its chemical structure, conformation, and environment. plus.ac.at This technique relies on the inelastic scattering of monochromatic light, with the frequency shifts corresponding to the vibrational frequencies of specific bonds within the molecule. plus.ac.atspectroscopyonline.com

For complex biomolecules like 6-selenoguanosine, Raman spectra can reveal the characteristic vibrational signatures of its constituent parts. Theoretical studies using density functional theory (DFT) are often employed to predict and assign the vibrational modes of modified nucleobases. researchgate.netcdnsciencepub.com The substitution of the C6-oxygen of guanine with a larger, more polarizable selenium atom is expected to significantly alter the vibrational frequencies associated with the purine (B94841) ring. Specifically, the C=Se stretching vibration would be a key marker, appearing at a different frequency compared to the C=O stretch in native guanosine.

Furthermore, Raman spectroscopy is highly effective in distinguishing between different structural isomers and tautomers. spectroscopyonline.comresearchgate.net The vibrational spectra of different tautomeric forms of 6-selenoguanine are predicted to have distinct differences, allowing for their identification. researchgate.net This is crucial as the presence of rare tautomers can have significant implications for base-pairing fidelity and biological function. In practice, specific Raman bands, such as the C-H bending mode, can serve as unique identifiers for particular isomers or conformations. spectroscopyonline.com

Ultrafast Transient Absorption Spectroscopy for Excited-State Photodynamics

Ultrafast transient absorption spectroscopy is a pump-probe technique that allows researchers to track the electronic relaxation pathways of a molecule on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales after it absorbs light. researchgate.net The introduction of a heavy selenium atom into guanine dramatically alters its photophysical properties, making it a subject of intense investigation for applications in photodynamic therapy. case.edu

Upon photoexcitation with UV light, 6-selenoguanine (6SeGua) exhibits a very different deactivation mechanism compared to its canonical counterpart. acs.orgnih.gov Instead of rapidly returning to the ground state via internal conversion, 6SeGua efficiently populates reactive triplet states through a process called intersystem crossing (ISC). case.edu Nonadiabatic trajectory surface-hopping dynamics simulations combined with experimental data have elucidated the precise pathway. acs.orgresearchgate.net

The predominant relaxation mechanism begins with excitation to the bright S₂ state. From there, the molecule undergoes internal conversion to the dark S₁ state, which then acts as a gateway to the triplet manifold via ISC to the T₂ state, and finally relaxes to the lowest-lying triplet state, T₁. researchgate.netresearchgate.net The entire process is extraordinarily fast, with time constants measured in the hundreds of femtoseconds. acs.org The heavy-atom effect of selenium significantly accelerates the ISC rate compared to its sulfur-containing analog, 6-thioguanine. nih.gov However, it also leads to a much shorter triplet state lifetime for 6-selenoguanine. nih.gov

Table 2: Photodynamic Properties of 6-Selenoguanine (6SeGua)

ParameterDescriptionValue/PathwayReference
Excited-State Deactivation PathwayThe sequence of electronic states populated after photoexcitation.S₂ → S₁ → T₂ → T₁ acs.org, researchgate.net
Transient Absorption Time Constant (τ₁)Represents fast internal conversion processes.131 fs acs.org
Transient Absorption Time Constant (τ₂)Represents a combination of nonradiative processes.191 fs acs.org
Intersystem Crossing (ISC) TimeTime taken to populate the triplet state from the singlet state.452 ± 38 fs nih.gov
Triplet State (T₁) LifetimeThe duration for which the reactive triplet state persists.1.7 ns nih.gov

Analysis of Conformational and Duplex Stability Perturbations Induced by Selenium Modification

The replacement of the oxygen at the 6-position of guanine with a larger selenium atom introduces both steric and electronic perturbations that affect the stability of DNA duplexes. oup.comrsc.org The van der Waals radius of selenium (2.00 Å) is significantly larger than that of oxygen (1.4 Å), leading to localized structural adjustments when 6-selenoguanosine is incorporated into a DNA helix. vanderbilt.edunih.gov

UV-melting temperature (Tₘ) studies are commonly used to assess the thermodynamic stability of DNA duplexes. These experiments have consistently shown that the incorporation of 6-selenoguanosine (⁶SeG) destabilizes the DNA duplex. oup.comrsc.org The magnitude of this destabilization is significant, with a reported decrease in Tₘ of up to 11°C for a single ⁶SeG modification. oup.com This effect is more pronounced than that observed for the corresponding sulfur modification (6-thioguanine), which typically causes a Tₘ drop of about 3°C per modification. oup.com This greater destabilization is attributed to the larger atomic size of selenium compared to sulfur. oup.com

Table 3: Impact of 6-Selenoguanosine (⁶SeG) on DNA Duplex Stability

ModificationEffect on Duplex StabilityChange in Melting Temperature (ΔTₘ)Reference
Single ⁶SeG incorporationDestabilizingUp to -11°C per modification oup.com
Single 6-Thioguanine (⁶SG) incorporationSlightly destabilizingApprox. -3°C per modification oup.com

Computational and Theoretical Studies of 6 Selenoguanosine 5 Phosphate

Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity, and Tautomerism

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 6-selenoguanosine (B1233514) and its derivatives. These studies have provided detailed information on its electronic landscape, preferred tautomeric forms, and reactivity.

High-level ab initio calculations have been employed to investigate the tautomerism of the 6-selenoguanine (B1239940) nucleobase. nih.gov These studies indicate that the preferred tautomer is environmentally dependent. In the gas phase, the 6-selenol form is calculated to be the most stable, whereas, in an aqueous solution, the 6-selenone form is predicted to be the most stable tautomer. nih.gov This behavior is analogous to its sulfur-containing counterpart, 6-thioguanine. nih.gov

The electronic structure of 6-selenoguanine (6SeG) has been extensively studied using quantum mechanics/molecular mechanics (QM/MM) approaches with methods like the multistate complete active space second-order perturbation theory (MS-CASPT2). nih.govacs.orgnih.gov These calculations predict the existence of two key low-lying singlet excited states. The lowest singlet excited state, S₁¹(nSeπ₅), is characterized as a spectroscopically "dark" state, while the second singlet excited state, S₂¹(πSeπ₅), is a "bright" state with a high oscillator strength, meaning it is responsible for the strong UV absorption observed experimentally. nih.govacs.orgnih.gov The calculated energy for the bright S₂ state is in excellent agreement with the experimental absorption maximum of 357 nm (3.47 eV) in aqueous solutions. nih.govacs.org QM calculations also identify two triplet states, T₁³(πSeπ₅) and T₂³(nSeπ₅), that lie energetically below the bright S₂ state, which is crucial for its photophysical properties. nih.govacs.org

Furthermore, QM/MM calculations have revealed how the local environment, such as base pairing with cytosine in a DNA duplex, affects the electronic structure. The hydrogen-bonding interactions within a 6SeG-Cyt base pair have been shown to stabilize the bright S₂ state while destabilizing the dark S₁ state, although the fundamental ordering of the states remains the same. nih.govacs.org

Table 1: Calculated Vertical Excitation Energies (in eV) for 6-Selenoguanine (6SeG) in Different Environments. nih.govacs.org
StateCharacter6SeG in Water (QM1)6SeG-Cyt in DNA (QM2)
S₁¹(nSeπ₅) (Dark)2.562.79
S₂¹(πSeπ₅) (Bright)3.403.29
T₁³(πSeπ₅)2.352.48
T₂³(nSeπ₅)2.512.80

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations, particularly those using hybrid quantum mechanics/molecular mechanics (QM/MM) methods, are essential for studying the dynamic behavior of 6-selenoguanosine 5'-phosphate in complex environments like water or within a DNA strand. nih.govnih.govmdpi.com These simulations model the system over time, providing a detailed picture of its movements and interactions.

Classical MD simulations are first used to model the solvated 6-selenoguanine (6SeGua) and to establish equilibrium conditions. nih.gov From these simulations, snapshots of the system are taken to be used as starting points for more computationally intensive QM/MM dynamics. nih.gov In the QM/MM approach, the selenium-modified nucleobase is treated with a high level of quantum mechanical theory, while the surrounding solvent or DNA is treated with more efficient classical molecular mechanics force fields. nih.govnih.gov This allows for an accurate description of the electronic changes in the chromophore while still accounting for the influence of its complex environment.

MD simulations have been used to investigate the specific intermolecular interactions between 6SeGua and surrounding water molecules. These studies have highlighted the importance of hydrogen bonding. rsc.org For instance, the hydrogen bond between the selenium atom of 6SeGua and a water molecule is weaker than the corresponding S···H-O bond in 6-thioguanine, a difference attributed to selenium's lower electronegativity. rsc.org This seemingly subtle difference in intermolecular interaction has significant consequences for the excited-state lifetime of the molecule. rsc.org

Within a DNA duplex, MD simulations have explored the conformational flexibility of the C=Se group relative to the neighboring bases. Researchers have optimized different orientations, termed "up," "down," and "central," to understand how the local DNA structure influences the photophysical decay pathways. nih.govnih.govresearchgate.net These simulations show that the energetic barriers to reach key points on the excited-state potential energy surface, such as conical intersections, are dependent on this orientation. nih.govnih.gov

Elucidation of Photophysical Mechanisms and Excited-State Decay Pathways

A significant focus of computational studies has been to unravel the complex photophysical mechanisms of 6-selenoguanine (6SeGua) following UV light absorption. The substitution of oxygen with a heavier selenium atom dramatically alters the excited-state relaxation pathways compared to natural guanine (B1146940), promoting efficient population of triplet states. case.edu

Computational models based on nonadiabatic trajectory surface-hopping dynamics combined with QM/MM methods have detailed the ultrafast deactivation mechanism. nih.gov The generally accepted pathway begins with photoexcitation to the bright S₂¹(πSeπ₅) state. nih.govnih.gov From there, the molecule rapidly evolves toward a conical intersection between the S₂ and S₁ potential energy surfaces, which facilitates efficient internal conversion to the dark S₁¹(nSeπ₅) state. nih.govnih.gov

Once populated, the T₁ state is relatively long-lived, but it is ultimately deactivated by intersystem crossing back to the ground state (S₀). nih.govresearchgate.net However, there is a sizable energy barrier to reach the T₁/S₀ crossing point, which effectively "traps" the population in the T₁ state, giving it time to participate in photochemical reactions. nih.govnih.govresearchgate.net Interestingly, while the ISC to populate the triplet state is faster in 6SeGua than in 6-thioguanine, the T₁ lifetime of 6SeGua is paradoxically shorter. nih.gov This is explained by a smaller activation barrier to reach the T₁/S₀ crossing point and larger spin-orbit couplings in the selenium compound. nih.gov

Table 2: Calculated Time Constants for Photophysical Processes in 6-Selenoguanine from QM/MM Simulations. nih.gov
ProcessCalculated Time Constant (fs)Description
τ₁131 fsTime constant derived from the low-energy region of the simulated transient absorption spectrum, in excellent agreement with experimental values.
τ₂191 fsTime constant derived from the high-energy region of the simulated transient absorption spectrum.
ISC452 ± 38 fsThe calculated time scale for the intersystem crossing event itself.

Prediction of Structural Changes and Thermodynamic Stability upon Selenium Substitution in Nucleic Acid Structures

Computational and experimental studies have been conducted to predict and measure the impact of incorporating a 6-selenoguanosine residue into DNA and RNA structures. A key question is whether the larger selenium atom significantly perturbs the nucleic acid's structure and stability.

The thermodynamic stability of DNA duplexes containing 6-selenoguanosine (⁶SeG) has been assessed by measuring UV-melting temperatures (Tm). oup.com It was anticipated that the larger atomic size of selenium compared to sulfur might lead to greater destabilization of the duplex. However, studies on various DNA duplexes show that the incorporation of a ⁶SeG residue results in only a slight decrease in thermal stability. oup.com The change in Tm is comparable to, and in some cases less destabilizing than, that caused by a 6-thioguanosine (B559654) (⁶SG) modification. For example, in one sequence, a single ⁶SeG substitution lowered the Tm by 2.1 °C, whereas a ⁶SG substitution in the same position lowered it by 2.7 °C. oup.com This suggests that the DNA duplex can accommodate the bulky selenium atom well without a major loss of stability.

Table 3: Effect of 6-Selenoguanosine (⁶SeG) and 6-Thioguanosine (⁶SG) Substitution on the Melting Temperature (Tm) of DNA Duplexes. oup.com
Duplex Sequence (5' → 3')ModificationTm (°C)ΔTm per modification (°C)
d(CGCGAATTCGCG)₂Native (G)69.3-
⁶SG66.6-2.7
⁶SeG67.2-2.1
d(CGCAAATTTGCG)₂Native (A)62.1-
⁶SeG (replaces A)52.7-9.4

Biochemical and Mechanistic Studies of 6 Selenoguanosine 5 Phosphate

Investigation of Nucleotide Metabolism Pathways Involving Selenonucleotides

The metabolism of nucleotides is fundamental to cellular life, providing the building blocks for DNA and RNA synthesis through two primary routes: de novo synthesis and salvage pathways. fiveable.menih.gov De novo pathways construct nucleotides from simple precursors like amino acids, ribose-5-phosphate (B1218738), and CO2, an energetically demanding process. nih.govdavuniversity.org Purine (B94841) synthesis, for instance, involves the assembly of the purine ring onto a pre-existing ribose 5-phosphate molecule, culminating in the formation of inosine (B1671953) monophosphate (IMP), the precursor to adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). davuniversity.orgnih.gov

Salvage pathways are a less energy-intensive alternative, recycling pre-formed bases and nucleosides from the degradation of nucleic acids. fiveable.me Key enzymes in the purine salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT), catalyze the attachment of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the recovered bases. fiveable.me

Selenonucleotides, such as 6-selenoguanosine (B1233514), are believed to enter these metabolic pathways primarily through the salvage route. Precursor molecules like 6-selenoguanine (B1239940) can be recognized by enzymes of the salvage pathway. For example, purine nucleoside phosphorylase, an enzyme that catalyzes the reversible phosphorolysis of purine nucleosides, has been shown to use selenoguanine as a substrate. cdnsciencepub.com Once inside the cell, 6-selenoguanine can be converted to its corresponding nucleotide, 6-selenoguanosine 5'-phosphate, by enzymes like HGPRT, which would transfer a ribose-5-phosphate group to the selenated base. This process allows the cell to incorporate the modified base into its nucleotide pool, making it available for subsequent phosphorylation and potential incorporation into nucleic acid chains.

Enzymatic Interaction and Reaction Mechanism Elucidation

The substitution of oxygen with selenium at the 6-position of guanosine introduces significant changes in atomic size, electronegativity, and polarizability, which can profoundly affect how the nucleotide interacts with enzymes.

The incorporation of 6-selenoguanosine into RNA can influence its interaction with various enzymes. A notable example involves Ribonuclease H (RNase H), an endonuclease that specifically degrades the RNA strand of an RNA/DNA hybrid. neb.comfrontiersin.orgthermofisher.com This enzymatic activity is crucial for processes like DNA replication and can be harnessed in molecular biology applications. frontiersin.orgthermofisher.com RNase H recognizes the structure of the hybrid duplex and catalyzes the hydrolysis of the phosphodiester bonds in the RNA backbone, leaving a 3'-hydroxyl and a 5'-phosphate group. nih.gov

Studies involving RNA containing 6-selenoguanosine (⁶SeG) have provided insights into its interaction with RNase H. In one study, an RNA oligonucleotide containing ⁶SeG was complexed with a complementary DNA strand and RNase H. nih.gov This complex successfully yielded high-quality crystals for structural analysis, indicating that the enzyme could bind the selenium-modified substrate. nih.gov Interestingly, the selenium modification proved to be transient under the crystallization conditions, with the selenium atom being gradually replaced by an oxygen atom. nih.gov Despite this, the initial presence of the ⁶SeG-RNA:DNA hybrid was essential for forming the high-quality crystals. nih.gov This suggests that the selenium atom, while altering the substrate's properties, does not prevent enzyme binding. The larger size of selenium compared to oxygen may, however, alter the precise geometry of the substrate in the enzyme's active site, potentially affecting the rate and specificity of catalysis. The RNase H active site utilizes divalent metal ions to coordinate the scissile phosphate (B84403) and facilitate catalysis, and subtle changes in substrate conformation induced by the selenated nucleobase could modulate this catalytic process. nih.gov

Phosphorylation, the transfer of a phosphate group from a donor like ATP to an acceptor, is a ubiquitous biochemical reaction catalyzed by kinase enzymes. libretexts.org The mechanism of this phosphoryl transfer is often likened to an S_N2-type reaction, involving the nucleophilic attack of an acceptor (e.g., a hydroxyl group) on the terminal (γ) phosphate of ATP. libretexts.org This process proceeds through a pentavalent trigonal bipyramidal transition state. libretexts.org The electrophilicity of the phosphorus atom is typically enhanced by the coordination of a magnesium ion (Mg²⁺), which is bound in the enzyme's active site and interacts with the phosphate oxygens. libretexts.orglibretexts.org

Effects of Selenium Incorporation on Enzyme Substrate Recognition and Catalytic Activity (e.g., RNase H activity)

Role in Nucleic Acid Structural Biology and Functional Studies

The introduction of a selenium atom at the 6-position of guanosine provides a unique tool for studying the structure and function of nucleic acids, leveraging selenium's distinct physical and chemical properties.

The stability of nucleic acid structures is primarily determined by two forces: hydrogen bonding between complementary bases (base pairing) and pi-pi stacking interactions between adjacent bases. biorxiv.org The substitution of oxygen with selenium at the C6 position of guanine (B1146940) directly impacts both of these interactions.

Selenium has a larger van der Waals radius (1.90 Å) compared to oxygen (1.52 Å), meaning a ⁶SeG:C pair would have different geometric constraints than a standard G:C pair. While still capable of forming hydrogen bonds with cytosine, the altered size and lower electronegativity of selenium compared to oxygen can weaken these interactions. ub.edu Research on RNA containing ⁶SeG indicates that the larger selenium atom is better accommodated in structurally flexible regions like bulges or wobble pairs than in a rigid, canonical duplex. nih.gov

Furthermore, base stacking, which involves electrostatic and van der Waals interactions between the aromatic faces of adjacent bases, is also affected. The increased size and polarizability of selenium can alter stacking energies. Studies on triplex DNA containing 6-selenoguanine revealed that the selenated base destabilizes interactions with neighboring bases, affecting both Watson-Crick and Hoogsteen pairing edges. ub.edu

Table 1: Comparison of Atomic Properties of Oxygen and Selenium
PropertyOxygen (O)Selenium (Se)Impact on Nucleic Acid Structure
van der Waals Radius1.52 Å1.90 ÅLarger size of Se can cause steric hindrance, altering helix geometry and favoring flexible structures like bulges. nih.gov
Electronegativity (Pauling Scale)3.442.55Lower electronegativity of Se weakens the hydrogen-bonding potential of the N1 and O6/Se6 positions with cytosine. ub.edu
PolarizabilityLowHighHigher polarizability of Se can modify the nature of π-π stacking interactions with adjacent bases.

The structural perturbations caused by 6-selenoguanosine have significant consequences for the stability of various nucleic acid secondary structures.

Duplexes: UV-melting studies on RNA duplexes containing ⁶SeG have shown that their thermal stability (T_m) can be similar to that of native duplexes, particularly when the structure incorporates flexible elements like bulges or U-G wobble pairs that can accommodate the larger selenium atom. nih.gov In a perfectly matched, rigid duplex, the steric and electronic effects of selenium are expected to be more destabilizing.

Triplexes: In triplex-forming oligonucleotides, where a third strand binds in the major groove of a duplex, the impact of 6-selenoguanine can be significant. Studies have shown that when 6-selenoguanine is placed in the Watson-Crick duplex core of an antiparallel triplex, it is destabilizing. ub.edu This destabilization arises from the disruption of both the Watson-Crick and the Hoogsteen hydrogen bonds necessary to hold the three strands together. ub.edu

G-quadruplexes: G-quadruplexes are four-stranded structures formed in guanine-rich sequences, stabilized by stacked G-tetrads. nih.govcam.ac.uk A crucial feature of the G-tetrad is the coordination of a monovalent cation, typically K⁺ or Na⁺, in the central channel. nih.govmdpi.com These cations interact directly with the O6 carbonyl oxygens of the four guanines in each tetrad. nih.gov Replacing the O6 oxygen with a larger, less electronegative, and "softer" selenium atom would fundamentally alter this central channel. The coordination of "hard" cations like K⁺ would be significantly disfavored, likely leading to a strong destabilization or complete inhibition of G-quadruplex formation. nih.gov The precise geometry required for the Hoogsteen hydrogen bonds within the G-tetrad would also be disrupted by the larger selenium atom.

Table 2: UV-Melting Temperatures (T_m) of Native and ⁶SeG-Modified RNA Duplexes
Duplex StructureNative RNA (T_m, °C)⁶SeG-Modified RNA (T_m, °C)Reference
RNA with G-C pair66.457.2 nih.gov
RNA with Bulge Structure52.052.6 nih.gov
RNA with U-G Wobble Pair58.258.2 nih.gov

Influence on Nucleobase Pairing and Stacking Interactions

Incorporation of Selenium into Biological Macromolecules for Research Purposes

The strategic incorporation of selenium into biological macromolecules, such as nucleic acids and proteins, serves as a powerful tool in biochemical and structural biology research. The unique properties of selenium, particularly its use as an anomalous scattering center, have made selenium-derivatized molecules invaluable for determining the three-dimensional structures of these complex biomolecules through X-ray crystallography. mdpi.comresearchgate.net

The replacement of sulfur with selenium in methionine (selenomethionine) is a widely applied technique for protein structure determination. mdpi.com Similarly, the introduction of selenium into nucleic acids (SeNA) has been highly successful for resolving the phase problem in X-ray crystallography, a major bottleneck in determining the crystal structures of DNA and RNA. researchgate.netnih.gov Selenium can be incorporated at various positions within a nucleotide, including the ribose sugar, the phosphate backbone, and the nucleobase itself. mdpi.com

One of the notable findings is that the incorporation of 6-selenoguanine into DNA results in a significant red-shift of the UV absorption spectrum by over 100 nm, to around 360 nm, causing the DNA to appear yellow. nih.govresearchgate.net Despite this modification, the 6-Se-guanine functionality is relatively stable in aqueous solutions, even at elevated temperatures. nih.gov

Beyond crystallography, selenium-modified nucleic acids have also been shown to enhance the specificity and sensitivity of DNA polymerization reactions. mdpi.com The strategic placement of selenium atoms provides new avenues for studying the structure, function, and recognition of nucleic acids and their protein complexes. researchgate.netwiley.com

Research Findings on 6-Selenoguanosine Incorporation

Research FindingDetailsSource(s)
Synthesis & Incorporation The 6-Se-deoxyguanosine phosphoramidite (B1245037) was synthesized and successfully incorporated into DNA oligonucleotides via solid-phase synthesis. nih.govresearchgate.net
Coupling Efficiency The coupling yield for the 6-Se-G phosphoramidite was determined to be over 97%. nih.govresearchgate.net
Optical Properties Incorporation of 6-Se-deoxyguanosine causes a significant UV absorption red-shift to ~360 nm (ε ≈ 2.3 × 10⁴ M⁻¹ cm⁻¹), resulting in yellow-colored DNA. nih.govresearchgate.net
Stability The 6-Se-G modification is relatively stable in aqueous buffer (pH 7.6) at 60°C for 1 hour, with insignificant deselenization (≤1%). nih.gov
Structural Impact The overall structure of Se-G-DNA is very similar to native DNA. The SeG-C base pair is shifted by ~0.3 Å compared to a G-C pair. nih.gov
Crystallography Application Successfully used for the first structure determination of a protein-nucleic acid (Se-G-DNA/RNA/RNase H) complex via MAD phasing. nih.gov

Applications of 6 Selenoguanosine 5 Phosphate As a Research Probe

Development of Atom-Specific Mutagenesis Tools for Structural and Functional Studies

The introduction of a selenium atom at a specific position within a nucleic acid sequence, a technique known as atom-specific mutagenesis, provides a subtle yet powerful tool for studying the structure and function of DNA and RNA. oup.com The synthesis of 6-Se-deoxyguanosine phosphoramidite (B1245037) has enabled its incorporation into DNA oligonucleotides with high efficiency, allowing for the creation of site-specifically modified nucleic acids. nih.govresearchgate.net

Probing Nucleic Acid Structure and Function through Site-Specific Selenium Modification

The site-specific incorporation of 6-selenoguanosine (B1233514) into nucleic acids offers unique advantages for elucidating their structure and function. nih.govbiosyn.com One of the most notable features of 6-selenoguanosine is its distinct spectroscopic properties compared to its natural counterpart, guanosine (B1672433). DNA containing 6-selenoguanine (B1239940) exhibits a significant red-shift in its UV absorption spectrum of over 100 nm, with a strong absorbance at 360 nm. nih.govresearchgate.net This makes the selenium-modified DNA appear yellow and provides a convenient spectroscopic handle for monitoring its presence and behavior. nih.govresearchgate.net

Moreover, 6-seleno-2′-deoxyguanosine (SedG) displays pH-dependent fluorescence, a property not observed in the natural nucleoside under physiological conditions. nih.gov This fluorescence is sensitive to the local environment, making SedG a valuable probe for monitoring changes in nucleic acid conformation and interactions. nih.gov The table below summarizes the key optical properties of 6-seleno-2′-deoxyguanosine.

Property6-seleno-2′-deoxyguanosine (SedG)2′-deoxyguanosine (dG)
Color YellowColorless
Maximum UV Absorption (λmax) ~360 nm~254 nm
Fluorescence (Physiological pH) Yes (pH-dependent)No
Fluorescence Excitation (pH 6) 305 nmN/A
Fluorescence Emission (pH 6) 390 nmN/A

Table 1: Comparison of Optical Properties of 6-seleno-2′-deoxyguanosine and 2′-deoxyguanosine. nih.govresearchgate.netnih.gov

The stability of the 6-selenoguanosine modification under various conditions is crucial for its use as a reliable probe. Studies have shown that the selenium functionality is relatively stable in aqueous solutions and at elevated temperatures, with insignificant deselenization observed. nih.govresearchgate.net This stability ensures the integrity of the probe during experimental manipulations, such as those required for crystallization and melting temperature studies. oup.comnih.gov

Investigation of Nucleoside-Protein Interactions within Biochemical Systems

Understanding the intricate interactions between nucleic acids and proteins is fundamental to deciphering many cellular processes. nih.govscienceopen.com 6-Selenoguanosine serves as a valuable tool in this area of research. researchgate.net The minimal perturbation introduced by the selenium substitution allows for the study of these interactions in a near-native context. nih.gov

The unique spectroscopic properties of 6-selenoguanosine, particularly its fluorescence, can be exploited to monitor nucleoside-protein binding events. nih.gov Changes in the fluorescence signal upon protein binding can provide information about the binding affinity, kinetics, and conformational changes occurring within the complex. This makes it a powerful probe for investigating enzymes that process nucleic acids, such as polymerases, nucleases, and ligases, as well as transcription factors and other DNA- and RNA-binding proteins. nih.govnih.gov

Furthermore, the successful crystallization of a protein-nucleic acid complex containing 6-selenoguanine and the subsequent structure determination using MAD phasing demonstrates the power of this approach. oup.comnih.gov This was the first reported structure determination of a protein-nucleic acid complex using selenium-derivatized nucleic acids. oup.com The resulting structural data provided detailed insights into the specific contacts between the protein and the modified nucleic acid, including the formation of a selenium-mediated hydrogen bond. oup.comnih.gov

Utility in Chemical Biology for Elucidating Cellular and Molecular Processes

The unique chemical properties of 6-selenoguanosine and its derivatives make them valuable assets in the field of chemical biology for dissecting complex cellular and molecular mechanisms. smolecule.com The ability to introduce a specific chemical modification into a biological system with minimal structural disruption is a key advantage of this approach. nih.gov

The fluorescent nature of 6-seleno-2′-deoxyguanosine at physiological pH provides a non-invasive way to visualize and track nucleic acids within cells. nih.gov This can be used to study processes such as DNA replication, transcription, and repair in living systems. The sensitivity of its fluorescence to the environment could also be used to report on changes in the cellular milieu. nih.gov

The synthesis of 6-selenoguanine-containing oligonucleotides has opened up possibilities for investigating gene regulation and the stability of higher-order nucleic acid structures like G-quadruplexes. smolecule.com These structures are implicated in various biological processes, and the selenium modification can provide insights into their formation and function. smolecule.com The development of methods for incorporating selenium into nucleic acids has broadened the toolkit available to chemical biologists for probing and manipulating cellular pathways. mdpi.comgoogle.com

Design and Evaluation of Modified Oligonucleotides for Advanced Research (e.g., antisense research, structural studies)

The design of modified oligonucleotides with enhanced properties is a major focus in nucleic acid research, with applications ranging from therapeutics to advanced diagnostics. biosyn.comnih.gov The incorporation of 6-selenoguanosine into oligonucleotides represents a strategic modification to create probes and potential therapeutic agents with unique characteristics. nih.govmdpi.com

In the context of antisense research, chemically modified oligonucleotides are essential to improve their stability against nucleases and enhance their binding affinity to target mRNA. nih.govfupress.net While phosphorothioate (B77711) modifications are commonly used for this purpose, the introduction of selenium at the nucleobase offers an alternative strategy. nih.gov The stability and unique structural features of 6-selenoguanosine-containing oligonucleotides make them interesting candidates for evaluation in antisense applications. nih.govsmolecule.com

For structural studies, the benefits of selenium derivatization are well-established. oup.comnih.govnih.gov The ability to synthesize and purify diastereomerically pure phosphoroselenoate oligonucleotides further enhances their utility in high-resolution structural analysis by X-ray crystallography and NMR. nih.govatdbio.com The table below outlines some key research findings related to the synthesis and properties of 6-selenoguanosine-modified oligonucleotides.

Research FindingSignificance
Synthesis of 6-Se-deoxyguanosine phosphoramidite with high coupling yield (>97%). nih.govresearchgate.netEnables efficient and reliable incorporation of 6-selenoguanosine into DNA via solid-phase synthesis. nih.govresearchgate.net
6-Se-G-containing DNAs are yellow and exhibit strong UV absorption at 360 nm. nih.govresearchgate.netProvides a distinct spectroscopic marker for tracking and quantifying the modified oligonucleotides. nih.govresearchgate.net
The 6-Se-guanine functionality is stable in aqueous solution and at elevated temperatures. nih.govresearchgate.netEnsures the integrity of the modified oligonucleotides during various experimental procedures. nih.govresearchgate.net
Successful crystallization and structure determination of a Se-G-DNA:RNA:RNase H complex. oup.comnih.govDemonstrates the utility of this modification for solving complex macromolecular structures via MAD phasing. oup.comnih.gov
The overall structure of the Se-modified duplex is very similar to the native duplex. oup.comnih.govConfirms that the selenium modification is minimally perturbing, making it a reliable probe for structural and functional studies. oup.comnih.gov

Table 2: Key Research Findings on 6-Selenoguanosine-Modified Oligonucleotides.

Advanced Analytical Method Development for 6 Selenoguanosine 5 Phosphate

Chromatographic Techniques for Separation, Identification, and Quantification (e.g., High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC))

Chromatography is a fundamental technique for separating the components of a mixture. du.edu.egsavemyexams.com For a compound like 6-Selenoguanosine (B1233514) 5'-phosphate, which is structurally similar to other endogenous nucleotides, achieving high-resolution separation is paramount.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of nucleotides. simbecorion.com A common approach involves reversed-phase (RP) HPLC, which separates molecules based on their hydrophobicity. bio-rad.com To analyze charged molecules like nucleotides, which possess a negatively charged phosphate (B84403) group, an ion-pairing agent is often added to the mobile phase. researchgate.net This agent, such as tetrabutylammonium, interacts with the phosphate group, increasing the analyte's retention on a nonpolar stationary phase, like a C18 column. irb.hrtandfonline.com

The mobile phase typically consists of an aqueous buffer (e.g., potassium phosphate) to control pH and an organic solvent (e.g., acetonitrile (B52724) or methanol) whose concentration is gradually increased in a gradient elution to elute compounds of varying polarity. tandfonline.comhplc.eu Identification is achieved by comparing the retention time of the peak in the sample chromatogram to that of a pure standard of 6-Selenoguanosine 5'-phosphate. researchgate.net Quantification is performed by integrating the peak area, which is proportional to the concentration of the analyte.

Ion Chromatography (IC) is another powerful technique that separates molecules based on their charge interactions with a charged stationary phase. bio-rad.comhelixchrom.com Given the anionic nature of the phosphate group on 6-Selenoguanosine 5'-phosphate, anion-exchange chromatography can be effectively employed for its separation from neutral or cationic species and other anions.

Table 1: Example HPLC Parameters for 6-Selenoguanosine 5'-phosphate Analysis

ParameterConditionPurpose
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) researchgate.netStationary phase for separation based on hydrophobicity.
Mobile Phase A 0.1 M Potassium Phosphate Buffer (pH 6.0) with 4 mM Tetrabutylammonium tandfonline.comAqueous buffer to control pH and provide the ion-pairing agent.
Mobile Phase B Acetonitrile or MethanolOrganic solvent to elute the analyte from the column.
Elution Mode GradientAllows for the separation of compounds with a wide range of polarities.
Flow Rate 1.0 mL/min hplc.euControls the speed of the mobile phase through the column.
Detection UV-Vis at 254 nm or 260 nm researchgate.netnih.govTo detect the analyte as it elutes from the column.
Injection Volume 25 µL researchgate.netThe amount of sample introduced into the system.

Spectroscopic Detection Methods and Their Optimization (e.g., UV-Vis, Fluorescence, Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF))

Following chromatographic separation, a sensitive and selective detection method is required for quantification.

UV-Vis Spectroscopy: This is the most common detection method for nucleotides due to the presence of the purine (B94841) ring system, which strongly absorbs ultraviolet light. technologynetworks.commsu.edu Guanine (B1146940) derivatives typically exhibit maximum absorbance (λmax) between 250 nm and 280 nm. researchgate.netresearchgate.net Therefore, a UV-Vis detector set at a specific wavelength, often 254 nm or 260 nm, provides good sensitivity for detecting 6-Selenoguanosine 5'-phosphate. nih.gov

Fluorescence Detection: Fluorescence detectors offer higher selectivity and, in many cases, higher sensitivity than UV-Vis detectors. shimadzu.de While native guanosine (B1672433) is not highly fluorescent, derivatization with a fluorogenic reagent can be employed to convert the molecule into a highly fluorescent product. chromatographytoday.com This approach significantly lowers the limit of detection. The selection of the fluorescent probe is critical and influences the achievable sensitivity and resolution. nih.gov

Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF): CE-LIF is a highly sensitive separation and detection technique. mdpi.com It combines the high-resolution separation power of capillary electrophoresis with the exceptional sensitivity of laser-induced fluorescence detection. sciex.com For the analysis of 6-Selenoguanosine 5'-phosphate, the molecule would first be labeled with a fluorescent dye. chromatographytoday.com The sample is then injected into a capillary, and an electric field is applied, causing the negatively charged, fluorescently-tagged nucleotide to migrate towards the anode. A laser excites the fluorescent tag as it passes a detection window, and the emitted light is measured by a sensitive detector. nih.gov This method is particularly advantageous for analyzing minute sample volumes and detecting trace amounts of the analyte. mdpi.comresearchgate.net

Table 2: Comparison of Spectroscopic Detection Methods

MethodPrincipleAdvantagesConsiderations
UV-Vis Measures the absorption of UV light by the purine ring. technologynetworks.comUniversal for nucleotides, simple, robust. mdpi.comLower sensitivity compared to fluorescence; potential interference from other absorbing compounds. technologynetworks.com
Fluorescence Detects light emitted from a fluorescent molecule after excitation. shimadzu.deHigh sensitivity and selectivity. shimadzu.deRequires the analyte to be naturally fluorescent or derivatized with a fluorescent tag. chromatographytoday.com
CE-LIF Separation by electrophoresis in a capillary, followed by LIF detection. mdpi.comExtremely high sensitivity, requires very small sample volumes, high resolution. sciex.comresearchgate.netOften requires derivatization; can be more complex to set up than HPLC-UV. chromatographytoday.com

Principles of Method Validation in Academic Research (e.g., precision, linearity, reproducibility, limit of detection, limit of quantification)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.netchemrj.org It ensures the reliability, quality, and consistency of analytical results, which is a cornerstone of credible scientific research. eleapsoftware.comwjarr.com Key validation parameters include:

Precision : This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. eleapsoftware.com It is typically expressed as the relative standard deviation (RSD). It includes repeatability (intra-assay precision under the same conditions) and intermediate precision (variations within the same laboratory, e.g., different days or analysts). chemrj.org

Linearity : This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. chemrj.org It is determined by analyzing a series of standards at different concentrations and is usually evaluated by the correlation coefficient (r or r²) of the calibration curve. tandfonline.com

Reproducibility : This assesses the precision of results obtained in different laboratories, often in collaborative studies, to demonstrate the method's robustness when transferred. chemrj.org

Limit of Detection (LOD) : The LOD is the lowest concentration of an analyte that can be reliably detected, but not necessarily quantified, by the analytical method. nih.govresearchgate.net It is often estimated as the concentration that produces a signal-to-noise ratio of 3:1. nih.gov

Limit of Quantification (LOQ) : The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.govresearchgate.net It is commonly defined as the concentration that yields a signal-to-noise ratio of 10:1. nih.gov

Table 3: Summary of Key Method Validation Parameters

ParameterDefinitionCommon Acceptance Criterion in Research
Precision The closeness of repeated measurements. eleapsoftware.comRelative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ)
Linearity Proportionality of signal to concentration. researchgate.netCorrelation coefficient (r²) ≥ 0.99 tandfonline.com
Reproducibility Precision between different laboratories. chemrj.orgVaries depending on the study and method complexity.
Limit of Detection (LOD) The lowest concentration that can be detected. nih.govSignal-to-Noise Ratio ≥ 3 nih.gov
Limit of Quantification (LOQ) The lowest concentration that can be accurately measured. nih.govSignal-to-Noise Ratio ≥ 10 nih.gov

Challenges in the Analytical Characterization of Selenonucleotides within Complex Research Matrices

Analyzing 6-Selenoguanosine 5'-phosphate in biological or complex research samples presents significant challenges. mdpi.combruker.com The sample "matrix" refers to all components within a sample other than the analyte of interest. bataviabiosciences.comchromatographyonline.com

A primary challenge is the matrix effect , where endogenous components in the sample interfere with the analysis. nih.gov In biological fluids like plasma or cell lysates, substances such as proteins, lipids, salts, and other metabolites are present in high concentrations. mdpi.comchromatographyonline.com These can co-elute with the analyte, leading to signal suppression or enhancement, which compromises the accuracy and reproducibility of the quantification. bataviabiosciences.comnih.gov For instance, phospholipids (B1166683) are a major source of matrix interference in LC-MS/MS analysis. thermofisher.com

Further challenges include:

Low Endogenous Concentrations : Selenonucleotides are often present at very low levels in biological systems, requiring highly sensitive analytical methods and often a pre-concentration or sample clean-up step to remove interfering substances and enrich the analyte. mdpi.comchromatographyonline.com

Analyte Stability : Selenonucleotides can be susceptible to degradation during sample collection, processing, and storage. mdpi.com Proper handling and storage conditions, such as freezing and minimizing freeze-thaw cycles, are critical to ensure sample integrity. simbecorion.com

Structural Similarity : The matrix may contain a high abundance of structurally similar nucleotides (e.g., guanosine monophosphate), making high-resolution chromatographic separation essential to prevent peak co-elution and ensure accurate quantification. chromatographyonline.com

Spectral Interferences : In elemental analysis techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which can be used for selenium quantification, polyatomic interferences can pose a significant challenge, requiring specialized techniques to resolve. rsc.org

Overcoming these challenges necessitates a comprehensive approach, integrating efficient sample preparation techniques, optimized chromatographic separation, and highly selective detection methods. nih.gov

Q & A

Basic Research Questions

Q. How is 6-selenoguanosine 5'-phosphate synthesized, and what analytical methods validate its purity?

  • Synthesis typically involves substituting sulfur with selenium in guanosine derivatives using selenation reagents (e.g., HSe− or organoselenium compounds). Post-synthesis, purity is validated via:

  • HPLC-MS : To confirm molecular weight and detect impurities .
  • NMR spectroscopy : For structural elucidation, focusing on selenium incorporation (e.g., 77Se^{77}\text{Se} NMR) .
  • Elemental analysis : To quantify selenium content and ensure stoichiometric accuracy .

Q. What spectroscopic techniques are critical for characterizing 6-selenoguanosine 5'-phosphate’s redox behavior?

  • Cyclic voltammetry (CV) : Measures redox potentials influenced by selenium’s electronegativity .
  • X-ray absorption spectroscopy (XAS) : Probes selenium’s electronic environment in the nucleotide backbone .
  • EPR spectroscopy : Detects radical intermediates formed during redox reactions .

Q. How can researchers quantify 6-selenoguanosine 5'-phosphate in biological samples?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Optimize mobile phases (e.g., ammonium acetate buffers) to enhance ionization efficiency for selenium-containing nucleotides .
  • Isotope dilution assays : Use stable isotope-labeled analogs (e.g., 13C^{13}\text{C}-guanosine derivatives) as internal standards to improve accuracy .

Advanced Research Questions

Q. How do discrepancies arise in measuring 6-selenoguanosine 5'-phosphate’s enzymatic activity, and how can they be resolved?

  • Contradiction sources :

  • Enzyme specificity (e.g., kinases may phosphorylate selenium analogs at slower rates than sulfur counterparts) .
  • Assay interference from selenium’s redox activity (e.g., false signals in colorimetric assays) .
    • Resolution strategies :
  • Use orthogonal assays (e.g., radiometric 32P^{32}\text{P} labeling vs. fluorescence-based detection) .
  • Perform kinetic modeling to account for selenium-induced rate changes .

Q. What experimental designs mitigate selenium toxicity in cell-based studies of 6-selenoguanosine 5'-phosphate?

  • Dose optimization : Conduct preliminary cytotoxicity assays (e.g., MTT or ATP viability tests) to identify subtoxic concentrations .
  • Selenium scavengers : Co-administer chelators (e.g., ascorbate) to neutralize reactive selenium species .
  • Transcriptomic profiling : Monitor stress-response genes (e.g., GPX1, TXNRD1) to assess cellular adaptation .

Q. How can computational models predict 6-selenoguanosine 5'-phosphate’s interaction with RNA polymerases?

  • Molecular dynamics (MD) simulations : Parameterize selenium’s van der Waals radii and charge distribution for accurate docking .
  • Free energy perturbation (FEP) : Quantify binding affinity differences between selenium- and sulfur-containing nucleotides .
  • Validate predictions with single-molecule FRET to observe polymerase pausing or misincorporation .

Q. What methodologies address contradictions in 6-selenoguanosine 5'-phosphate’s metabolic stability data?

  • Comparative degradation studies : Incubate the compound in varied pH buffers (4–9) and temperatures (4°C–37°C) to identify instability triggers .
  • Stabilization approaches :

  • Lyophilization with cryoprotectants (e.g., trehalose) for long-term storage .
  • Use of antioxidants (e.g., DTT) in enzymatic reaction buffers .

Methodological Considerations

Q. What statistical frameworks are recommended for analyzing dose-response data in selenium-nucleotide studies?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50_{50} and cooperativity .
  • Error propagation : Use Monte Carlo simulations to quantify uncertainty in IC50_{50} values derived from multi-step assays .

Q. How can isotopic labeling (77Se^{77}\text{Se}) enhance mechanistic studies of 6-selenoguanosine 5'-phosphate?

  • Tracer experiments : Track selenium incorporation into nucleic acids via nanoSIMS or ICP-MS .
  • Kinetic isotope effects (KIE) : Compare reaction rates of 77Se^{77}\text{Se}- and natural abundance isotopes to elucidate rate-limiting steps .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.